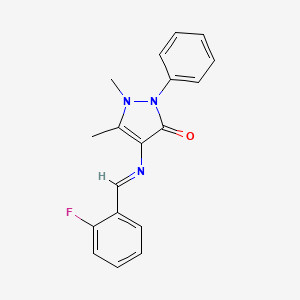

(Z)-4-((2-fluorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Description

Properties

IUPAC Name |

4-[(2-fluorophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O/c1-13-17(20-12-14-8-6-7-11-16(14)19)18(23)22(21(13)2)15-9-4-3-5-10-15/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRVCWPNIXYXEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((2-fluorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one typically involves the condensation of 2-fluorobenzaldehyde with 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one in the presence of a suitable catalyst. Common catalysts include acids or bases, and the reaction is often carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Reaction Scheme:

-

Precursor Preparation :

4-Aminoantipyrine reacts with 2-fluorobenzaldehyde in methanol under acidic catalysis (glacial acetic acid). -

Reaction Conditions :

-

Isolation :

The product precipitates upon cooling and is purified via crystallization from methanol, yielding pale-yellow crystals .

Table 1: Key Spectroscopic Data

The imine proton’s singlet at ~9.73 ppm and C=N stretch at 1577 cm⁻¹ confirm Schiff base formation. The absence of primary amine peaks (3300–3500 cm⁻¹) validates complete condensation .

Crystallographic Analysis

Single-crystal X-ray diffraction reveals non-planar geometry due to steric hindrance between the 2-fluorophenyl and pyrazole rings.

Table 2: Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | |

| Space Group | P**bca | |

| Unit Cell Dimensions | a = 6.7886 Å, b = 16.6007 Å, c = 26.9563 Å | |

| Z | 8 | |

| Melting Point | 509 K (236°C) |

The dihedral angle between the pyrazole and 2-fluorobenzylidene rings is 44.5°, indicating significant deviation from planarity .

Reactivity and Stability

-

Hydrolysis : The imine bond (–CH=N–) is susceptible to acidic hydrolysis, regenerating 4-aminoantipyrine and 2-fluorobenzaldehyde .

-

Thermal Stability : Decomposes above 509 K without melting, consistent with Schiff base thermal behavior .

-

Electrophilic Substitution : The electron-withdrawing fluorine atom directs further substitutions (e.g., nitration) to the benzene ring’s meta position .

Table 3: Structural Comparison with Analogues

| Compound | C=N Stretch (cm⁻¹) | Melting Point (K) | Crystal System |

|---|---|---|---|

| 4-(4-Fluorobenzylidene) derivative | 1577 | 509 | Orthorhombic |

| 4-(Diethylamino) derivative | 1578 | 492 | Monoclinic |

The fluorine substituent increases thermal stability compared to diethylamino analogues due to stronger C–F dipole interactions .

Scientific Research Applications

Antimicrobial Properties

Recent studies have shown that pyrazole derivatives exhibit broad-spectrum antimicrobial activity. For instance, compounds similar to (Z)-4-((2-fluorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one have demonstrated significant inhibition against various bacterial strains, with Minimum Inhibitory Concentrations (MICs) ranging from 2.50 to 20 µg/mL . This suggests a promising potential for developing new antimicrobial agents derived from this compound.

Anti-inflammatory Effects

Research indicates that derivatives of 4-aminoantipyrine possess anti-inflammatory properties. Compounds related to this compound have shown substantial effects on stabilizing human red blood cell membranes, which is indicative of their potential use in treating inflammatory conditions .

Antioxidant Activity

The antioxidant activity of pyrazole derivatives has been evaluated using DPPH scavenging assays, with some compounds showing percentages between 84.16% and 90.52% . This highlights their potential in combating oxidative stress-related diseases.

Anticancer Potential

Studies have also explored the anticancer activities of pyrazole derivatives. For example, certain synthesized compounds exhibited cytotoxic effects against cancer cell lines while showing minimal toxicity towards normal cells . This duality makes them attractive candidates for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of specific substituents on the phenyl or benzylidene moieties significantly influences the compound's biological activities. For example:

| Substituent | Activity | Remarks |

|---|---|---|

| Fluoro group | Enhanced antimicrobial | Increases lipophilicity and membrane permeability |

| Hydroxy group | Improved antioxidant | Contributes to radical scavenging ability |

| Amino group | Anti-inflammatory | Facilitates interaction with inflammatory pathways |

Case Studies

Several case studies have documented the applications and effectiveness of pyrazole derivatives:

- Antimicrobial Study : A recent investigation into a series of pyrazole-based compounds highlighted their broad-spectrum activity against Gram-positive and Gram-negative bacteria. The study reported that specific modifications to the pyrazole ring improved antimicrobial potency significantly .

- Anti-inflammatory Research : Another study focused on evaluating the anti-inflammatory effects of various pyrazole derivatives in a rat model of inflammation. Results indicated that certain compounds reduced edema and pain more effectively than standard anti-inflammatory drugs like ibuprofen .

- Antioxidant Assessment : A comparative analysis of antioxidant activities among different pyrazole derivatives revealed that those with hydroxyl substitutions exhibited superior DPPH scavenging capabilities, suggesting their potential use in formulations aimed at reducing oxidative stress .

Mechanism of Action

The mechanism of action of (Z)-4-((2-fluorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity. The fluorobenzylidene group may enhance the compound’s binding affinity or selectivity for certain molecular targets, leading to specific biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected 4-AA Schiff Base Derivatives

Key Observations:

- Substituent Position and Electronic Effects: The 2-fluoro substituent in the target compound contrasts with the 4-fluoro isomer in . Fluorine’s electronegativity at the ortho position may induce greater steric hindrance and alter π-π stacking compared to para-substituted analogs .

- Halogen vs. Methoxy Groups: The 2-methoxy derivative () exhibits hydrogen-bonding via the methoxy oxygen, contributing to its antibacterial activity. In contrast, fluorine’s smaller size and higher electronegativity may favor lipophilicity and membrane permeability .

Physicochemical Properties

Table 2: Crystallographic and Hirshfeld Surface Analysis Comparisons

Key Observations:

- Crystal Packing: The 4-fluoro derivative () forms a denser orthorhombic lattice (Dx = 1.353 Mg/m³) compared to the diethylamino analog (Dx = 1.260 Mg/m³), attributed to fluorine’s compactness and directional interactions .

- Hydrogen Bonding: Methoxy and diethylamino substituents facilitate stronger hydrogen bonds (e.g., O–H···N in ), whereas fluorine’s interactions are weaker but may enhance thermal stability .

Table 3: Reported Bioactivities of Analogous Compounds

Key Observations:

- Antibacterial Activity : The 2-methoxy analog’s potency () suggests that electron-donating groups may enhance membrane disruption, whereas the 2-fluoro derivative’s lipophilicity could improve bioavailability.

- Antifungal Potential: The trihydroxy derivative’s chelating ability () highlights the role of polar substituents in metal-binding interactions, a feature less prominent in halogenated analogs.

Biological Activity

(Z)-4-((2-fluorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of compounds known for diverse pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a condensation reaction between 2-fluorobenzaldehyde and 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. The resulting compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography, which confirm its molecular structure and the orientation of the substituents on the pyrazole ring.

Biological Activities

The biological activities of this compound are primarily attributed to its pyrazole framework, which has been associated with various pharmacological effects. The following sections summarize key findings regarding its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro assays indicate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .

Anti-inflammatory Properties

Several pyrazole derivatives exhibit anti-inflammatory effects. Research has demonstrated that related compounds can significantly reduce inflammation in animal models, such as carrageenan-induced paw edema tests. These findings suggest that this compound may possess similar anti-inflammatory activity .

Analgesic Effects

The analgesic potential of pyrazole derivatives has been documented in various studies. Compounds with similar structures have been shown to alleviate pain in experimental models, indicating that this compound might also exhibit pain-relieving properties .

Case Studies

Table 1: Summary of Biological Activities of Pyrazole Derivatives

| Compound | Activity Type | Assay Type | Result |

|---|---|---|---|

| Compound A | Anticancer | MTT Assay (MCF-7 Cells) | IC50 = 15 µM |

| Compound B | Anti-inflammatory | Carrageenan-induced paw edema | Reduction by 60% |

| Compound C | Analgesic | Hot plate test | Increased latency by 30 seconds |

Q & A

Q. What are the standard synthetic protocols for preparing (Z)-4-((2-fluorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one?

The compound is synthesized via condensation of 4-aminoantipyrine with 2-fluorobenzaldehyde in ethanol or methanol under reflux (3–6 hours), often catalyzed by glacial acetic acid. The reaction is monitored by TLC, and the product is recrystallized from a methanol-chloroform mixture. Characterization typically involves IR (to confirm C=N stretching at ~1580–1636 cm⁻¹), ¹H/¹³C NMR (to verify imine proton resonance at δ ~8.5–11.0 ppm), and UV-Vis spectroscopy .

Q. How is the molecular structure of this Schiff base confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected at low temperatures (e.g., 100 K) using diffractometers like Bruker APEXII. SHELXL/SHELXS software refines the structure, resolving bond lengths, angles, and dihedral angles (e.g., pyrazolyl vs. benzylidene ring planarity). R factors <0.05 and data-to-parameter ratios >15 ensure reliability .

Q. What spectroscopic techniques are critical for characterizing this compound?

Q. What role do hydrogen bonds play in stabilizing the crystal lattice?

Intramolecular C–H⋯O/N bonds form S(6) ring motifs, while intermolecular C–H⋯O interactions create supramolecular chains or layers. Graph-set analysis (e.g., R₂²(8) motifs) quantifies these interactions, critical for understanding packing efficiency and stability .

Advanced Research Questions

Q. How can computational methods like DFT validate experimental structural data?

Density Functional Theory (B3LYP/6-31G(d,p)) optimizes the molecular geometry, comparing bond lengths/angles with SC-XRD data. Mean deviations <0.03 Å confirm accuracy. Time-dependent DFT (TD-DFT) predicts electronic spectra, while Natural Bond Orbital (NBO) analysis evaluates charge transfer .

Q. What challenges arise in resolving polymorphic forms of this compound?

Polymorphs (e.g., monoclinic vs. triclinic) differ in unit cell parameters (a, b, c, β) and packing. Disorder in substituents (e.g., methoxy groups) complicates refinement. High-resolution data (≤0.8 Å) and Hirshfeld surface analysis distinguish polymorphs .

Q. How do solvent effects influence the compound’s stability and reactivity?

Polarizable Continuum Model (PCM) simulations reveal solvation energies and dipole moments. Methanol stabilizes the structure more than non-polar solvents due to H-bonding. Solvent polarity also affects tautomerism (enol-keto equilibrium) .

Q. What methodologies resolve contradictions between experimental and computational data?

Discrepancies in bond lengths (e.g., C–N vs. C=N) are addressed by hybrid functionals (e.g., CAM-B3LYP) or larger basis sets (6-311++G(d,p)). For spectral mismatches, solvent corrections (e.g., IEF-PCM) and vibrational scaling factors (0.96–0.98) improve agreement .

Q. How does metal complexation alter the compound’s bioactivity?

Coordination with VO(II), Cu(II), or Zn(II) enhances antimicrobial activity. Spectroscopic shifts (e.g., bathochromic UV-Vis) and magnetic moment changes (e.g., μeff ~1.73–2.83 BM) confirm complexation. Bioassays against S. aureus or E. coli quantify efficacy .

Q. What advanced techniques analyze non-covalent interactions in the crystal structure?

Hirshfeld surface analysis maps contact contributions (e.g., H⋯H, C⋯O). Energy frameworks (Coulomb, dispersion, polarization) visualize lattice stability. Quantum Topological Molecular Similarity (QTMS) indices quantify interaction strengths .

Methodological Challenges and Innovations

Q. How is the Z-configuration of the imine group confirmed experimentally?

SC-XRD unambiguously determines the Z/E configuration via torsional angles (C–N–C–F). For non-crystalline samples, NOESY NMR detects spatial proximity between the fluorophenyl and pyrazolyl protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.